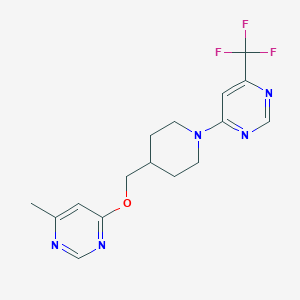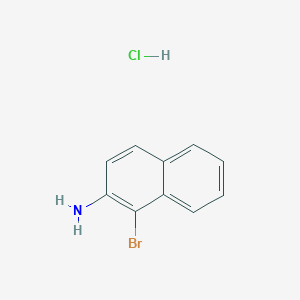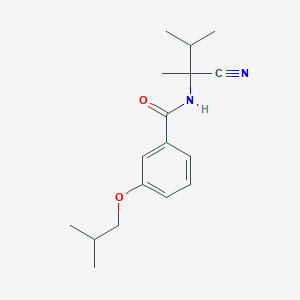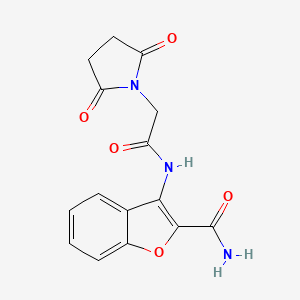![molecular formula C19H15N3O2S2 B2602877 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-83-2](/img/structure/B2602877.png)
9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine” has a molecular formula of C19H15N3O2S2. It has an average mass of 381.471 Da and a monoisotopic mass of 381.060577 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and others, were not found in the search results .Scientific Research Applications
Anticancer and Antibacterial Agents
Compounds related to 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine have shown promising results as potential anticancer and antibacterial agents. A study by Alshammari et al. (2013) synthesized a series of pyrimidine nucleoside, thiochromene[2,3-d]pyrimidine, and thiochromene[2,3-d]pyrimidine-10-sulfone derivatives. These compounds demonstrated broad-spectrum antitumor activity against nine tumor subpanels and exhibited significant in vitro antitumor activity, making them candidates for further investigation as anticancer agents (Alshammari, El-Gazzar, & Hafez, 2013).
Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Bassyouni and Fathalla (2013) developed new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives exhibiting a range of biological activities such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant. The synthesis involved simple and efficient methods, providing excellent yields under both conventional and heterogeneous conditions (Bassyouni & Fathalla, 2013).
High Refractive Index Polyimides
Tapaswi et al. (2015) studied the synthesis of transparent polyimides with high refractive indices and small birefringences, along with good thermomechanical stabilities. These materials were synthesized from thiophenyl-substituted benzidines, offering potential applications in optical materials and devices (Tapaswi et al., 2015).
Fluorescent Pyrimidine Derivatives
Yokota et al. (2012) synthesized new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, displaying solid-state fluorescence properties. The absorption and emission properties were quantitatively reproduced through ab initio quantum-chemical calculations, indicating potential applications in materials science, particularly in areas requiring fluorescence properties (Yokota et al., 2012).
Antibacterial and Anti-Biofilm Activities
Suresh et al. (2016) reported the synthesis of thiochromeno[3,4-d]pyrimidine derivatives exhibiting promising antibacterial, minimum bactericidal concentration, and anti-biofilm activities against various bacterial strains. Notably, certain derivatives showed significant intracellular ROS accumulation in bacteria, leading to apoptotic cell death, indicating their potential as antibacterial agents (Suresh et al., 2016).
properties
IUPAC Name |
9-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-5-6-17-16(7-12)18-14(11-25-17)9-20-19(21-18)26-10-13-3-2-4-15(8-13)22(23)24/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAEUOSQHVEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)
![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)




![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)
![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2602816.png)